molecular formula C10H5Br3FN B2396086 6-Fluoro-2-(tribromomethyl)quinoline CAS No. 219689-74-4

6-Fluoro-2-(tribromomethyl)quinoline

Cat. No.: B2396086
CAS No.: 219689-74-4
M. Wt: 397.867
InChI Key: AYMMQFYDUYJYBC-UHFFFAOYSA-N
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Description

Significance of Quinolines as Heterocyclic Scaffolds in Advanced Chemical Synthesis

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its presence in a wide array of natural products and synthetic compounds with diverse and potent biological activities. mdpi.comrsc.orgorganic-chemistry.org The quinoline nucleus is a key structural feature in drugs with applications ranging from antimalarial (e.g., quinine, chloroquine) to anticancer and antimicrobial agents. researchgate.netmdpi.comrsc.org

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. mdpi.comechemi.com This adaptability makes it an attractive building block in the design of new therapeutic agents and functional materials. researchgate.netnih.gov The development of novel synthetic methods to create functionalized quinoline derivatives is an active area of research, aiming to expand the chemical space available for drug discovery and materials science. echemi.comnih.gov

Strategic Importance of Fluorine and Tribromomethyl Substituents in Chemical Design

The introduction of fluorine atoms and trihalomethyl groups into organic molecules is a widely used strategy in modern chemical design, particularly in the development of pharmaceuticals and agrochemicals.

Fluorine Substituents: The fluorine atom possesses unique properties, including high electronegativity, a small van der Waals radius similar to hydrogen, and the ability to form strong carbon-fluorine bonds. ontosight.ai When incorporated into a drug candidate, fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. ontosight.ai It can also modulate the acidity or basicity (pKa) of nearby functional groups and improve a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. Furthermore, fluorine can influence the conformation of a molecule and its binding affinity to target proteins through specific electrostatic interactions. ontosight.ai

Tribromomethyl Group: The tribromomethyl (-CBr₃) group is a bulky, lipophilic moiety that can significantly influence a molecule's physical and chemical properties. Like other trihalomethyl groups, it is a strong electron-withdrawing group. The presence of three bromine atoms makes the carbon atom highly electrophilic and the entire group can act as a leaving group in certain reactions. Compounds containing a tribromomethyl group are often valuable synthetic intermediates. For instance, 2-(tribromomethyl)quinoline is known to be a reactive compound, prone to substitution and elimination reactions, which can be leveraged to create other functionalized quinolines.

Scope and Research Imperatives for 6-Fluoro-2-(tribromomethyl)quinoline

Given the established significance of its components, this compound represents a target for further investigation in several areas of chemical research. While specific studies on this compound are limited, its structure suggests several potential research imperatives.

Synthetic Methodology: A primary research goal would be the development of efficient and selective synthetic routes to this compound and related analogues. This could involve the adaptation of known quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, using fluorinated anilines as starting materials, followed by radical bromination of a 2-methylquinoline precursor.

Chemical Reactivity: A thorough investigation into the reactivity of the tribromomethyl group in this specific fluorinated quinoline is warranted. The interplay between the electron-withdrawing fluorine atom on the benzene ring and the reactive -CBr₃ group on the pyridine ring could lead to novel chemical transformations. This would expand its utility as a versatile building block for creating a library of new quinoline derivatives.

Medicinal Chemistry: A key research imperative would be to screen this compound for biological activity. The combination of the quinoline scaffold, known for its diverse pharmacological effects, with a fluorine atom (for enhanced metabolic stability and binding) and a lipophilic tribromomethyl group suggests that the compound could be a candidate for antimicrobial, antiviral, or anticancer screening programs. Structure-activity relationship (SAR) studies on related compounds would be essential to optimize any observed biological activity.

Materials Science: The rigid, aromatic structure of the quinoline core, combined with the high atomic number of bromine, suggests potential applications in materials science. Research could explore its use as a precursor for novel dyes, liquid crystals, or as a component in organic electronic materials where its electronic properties and potential for further functionalization would be advantageous.

Below are data tables for the parent compound, 2-(Tribromomethyl)quinoline, which provide a baseline for the potential properties of the fluorinated analogue.

Physical and Chemical Properties of 2-(Tribromomethyl)quinoline

Property Value
Molecular Formula C₁₀H₆Br₃N
Molecular Weight 379.87 g/mol
Appearance Cream or orange-brown crystalline powder
Melting Point 128 °C
Boiling Point (est.) 365.6 ± 37.0 °C at 760 mmHg
Density (est.) 2.2 ± 0.1 g/cm³

| XLogP3 | 4.4 |

Computed Descriptors for 2-(Tribromomethyl)quinoline

Descriptor Value
IUPAC Name 2-(tribromomethyl)quinoline
SMILES C1=CC=C2C(=C1)C=CC(=N2)C(Br)(Br)Br
InChIKey UDYYQHILRSDDMP-UHFFFAOYSA-N
Topological Polar Surface Area 12.9 Ų
Heavy Atom Count 14

| Complexity | 202 |

The addition of a fluorine atom at the 6-position to create this compound would be expected to slightly increase the molecular weight and potentially alter the lipophilicity and electronic distribution of the molecule, which could in turn influence its physical properties and biological activity.

Established Synthetic Pathways for Quinoline Core Formation

The construction of the fundamental quinoline scaffold is a well-established field in heterocyclic chemistry, with several named reactions providing versatile routes to a wide array of substituted derivatives.

Friedländer Synthesis and its Adaptations for Substituted Quinolines

The Friedländer synthesis is a straightforward and widely utilized method for generating quinoline derivatives. eurekaselect.com It involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. eurekaselect.comalfa-chemistry.com This reaction can be catalyzed by either acids or bases. alfa-chemistry.com The classical mechanism involves an initial aldol (B89426) condensation followed by intramolecular cyclization and dehydration to form the quinoline ring. alfa-chemistry.com An alternative pathway involves the initial formation of a Schiff base, followed by an Aldol-type reaction and elimination. wikipedia.org

To synthesize a 6-fluoroquinoline derivative via this method, a 2-amino-5-fluorobenzaldehyde or 2-amino-5-fluorophenyl ketone would serve as the key starting material. The reaction's versatility is enhanced by the variety of catalysts that can be employed, including traditional acids and bases, as well as Lewis acids, iodine, and p-toluenesulfonic acid, with some procedures being achievable under solvent-free conditions. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

Table 1: Catalysts and Conditions for Friedländer Synthesis

Catalyst Type Examples Reaction Conditions
Brönsted Acids p-Toluenesulfonic acid, Trifluoroacetic acid Solvent-free or conventional heating wikipedia.orgorganic-chemistry.org
Lewis Acids Neodymium(III) nitrate (B79036) hexahydrate, ZnCl₂ Mild to moderate temperatures wikipedia.org
Other Iodine, Molecular Sieves Often solvent-free or under microwave irradiation organic-chemistry.org

Knorr Quinoline Synthesis and Related Cyclization Reactions

The Knorr quinoline synthesis provides a route to α-hydroxyquinolines (2-quinolones) from the reaction of β-ketoesters and arylamines. drugfuture.com The process involves the initial formation of a β-ketoanilide intermediate, which then undergoes cyclization upon treatment with a strong acid, typically concentrated sulfuric acid. drugfuture.comiipseries.orgsynarchive.com To obtain a 6-fluoro-substituted quinolone, a 4-fluoroaniline would be used as the starting arylamine.

While the classic Knorr synthesis yields 2-quinolones, the related Conrad-Limpach-Knorr synthesis can produce either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures from the reaction of anilines and β-ketoesters. pharmaguideline.com These quinolone intermediates are valuable as they can be further functionalized. For example, the hydroxyl group can be converted to a halogen, which can then participate in further substitution or coupling reactions to introduce other desired groups.

Advanced Annulation and Cycloaddition Approaches to Quinoline Systems

Modern organic synthesis has introduced sophisticated methods for quinoline construction that offer high efficiency and control over substitution patterns. Annulation strategies, particularly those involving transition metal-catalyzed C-H activation, have become powerful tools. mdpi.commdpi.com For instance, ruthenium and copper-catalyzed reactions can facilitate the one-pot synthesis of 3-substituted quinolines from readily available starting materials like saturated ketones and anthranils. mdpi.com

Cycloaddition reactions also provide elegant pathways to the quinoline core. A molecular sieve-mediated [2 + 2 + 1] cycloaddition involving an N-(o-alkenylaryl) imine and an aryldiazonium salt has been reported for the direct synthesis of the pyrazolo[3,4-c]quinoline skeleton. mdpi.com Another advanced approach is the photoinduced radical tandem annulation of 1,7-diynes, which can be used to assemble densely functionalized quinolin-2(1H)-ones under mild conditions. nih.gov These advanced methods provide alternative and often more direct routes to complex quinoline derivatives that may be difficult to access through classical syntheses. tandfonline.com

Introduction of Fluorine Substituents onto the Quinoline Scaffold

When the quinoline core is synthesized without the fluorine atom, subsequent fluorination is required. This can be achieved through direct C-H fluorination or by nucleophilic substitution on a pre-functionalized quinoline.

Direct C-H Fluorination Methodologies for Quinolines

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. acs.orgnih.gov Electrophilic fluorination of quinoline in acidic media typically results in substitution at the 5-, 6-, and 8-positions of the benzene ring. researchgate.net Reagents like Selectfluor can be used for such transformations. rsc.org

More recently, novel methods for the nucleophilic C-H fluorination of electron-deficient azaarenes like quinoline have been developed. rwth-aachen.de One innovative approach involves a concerted nucleophilic aromatic substitution that avoids the formation of unstable Meisenheimer intermediates. acs.orgnih.govrwth-aachen.de This strategy has enabled the successful nucleophilic oxidative fluorination of quinolines, showing selectivity for the C2 and C4 positions. acs.orgrwth-aachen.de For example, the fluorination of unsubstituted quinoline resulted in a 2:1 mixture of C4 and C2 products. rwth-aachen.de

Table 2: Comparison of Direct C-H Fluorination Methods for Quinolines

Method Reagent Type Typical Positions Fluorinated Key Features
Electrophilic Fluorination Selectfluor, Elemental Fluorine 5-, 6-, 8- Occurs on the electron-rich benzene ring, often in acidic media. researchgate.net
Nucleophilic C-H Fluorination Concerted F⁻-e⁻-H⁺ transfer C2, C4 Targets the electron-deficient pyridine ring; avoids pre-functionalization. acs.orgrwth-aachen.de

Nucleophilic Fluorination Strategies on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a robust and common method for introducing fluorine onto an aromatic ring. This strategy requires a quinoline precursor bearing a good leaving group, such as chlorine or bromine, at the desired position. For the synthesis of a 6-fluoroquinoline, a 6-bromoquinoline or 6-chloroquinoline would be treated with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). nih.gov

The success of nucleophilic fluorination is highly dependent on the reaction conditions and the electronic nature of the substrate. The presence of electron-withdrawing groups on the quinoline ring can activate the system towards nucleophilic attack. This method is a cornerstone in the synthesis of many fluorinated heterocyclic compounds and offers a reliable pathway to install fluorine at a specific, pre-determined position on the quinoline scaffold. ucla.eduresearchgate.net

An in-depth examination of the synthetic methodologies for producing this compound and its structurally related derivatives reveals a complex interplay of advanced catalytic systems and strategic functional group installations. The synthesis of this specific halogenated quinoline requires a careful selection of reactions to introduce both the fluorine atom onto the benzene ring and the tribromomethyl group at the 2-position of the quinoline core. This article explores various synthetic strategies, from modern palladium-catalyzed reactions and photoredox catalysis for fluorination to classical bromination techniques for installing the tribromomethyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-(tribromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br3FN/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMMQFYDUYJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br3FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 6 Fluoro 2 Tribromomethyl Quinoline

Reactivity at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. nih.gov Consequently, it can readily participate in reactions with electrophiles. One of the fundamental reactions is the formation of quaternary salts upon treatment with alkylating agents. pharmaguideline.com For instance, reaction with an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding N-alkyl-6-fluoro-2-(tribromomethyl)quinolinium salt. The electron-withdrawing nature of both the fluoro and tribromomethyl substituents would likely decrease the basicity of the nitrogen atom compared to unsubstituted quinoline, potentially requiring more forcing conditions for quaternization. google.com

Another significant reaction involving the quinoline nitrogen is its oxidation to form an N-oxide. youtube.comresearchgate.net This transformation is typically achieved using peroxy acids, such as peracetic acid. prepchem.com The resulting 6-fluoro-2-(tribromomethyl)quinoline N-oxide would exhibit altered reactivity, particularly at the C2 and C8 positions, making it a versatile intermediate for further functionalization. researchgate.netnih.gov The formation of the N-oxide can activate the C2 position for nucleophilic attack. researchgate.net

Reaction Type Reagent Expected Product
QuaternizationAlkyl Halide (e.g., CH₃I)N-Alkyl-6-fluoro-2-(tribromomethyl)quinolinium Halide
N-Oxide FormationPeroxy Acid (e.g., CH₃CO₃H)This compound N-oxide

Transformations Involving the Fluoro Substituent at Position 6

The fluorine atom at the 6-position of the quinoline ring is a site for potential modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The fluorine atom on the benzene ring of the quinoline scaffold can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). ossila.comossila.com The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In the case of this compound, the electron-withdrawing quinoline nitrogen and the tribromomethyl group are expected to activate the ring system towards nucleophilic attack, although their positions relative to the fluorine are not optimal for maximal activation. Nevertheless, reactions with strong nucleophiles such as alkoxides, thiolates, and amines could lead to the substitution of the fluorine atom. youtube.com

Nucleophile Expected Product
Sodium Methoxide (NaOCH₃)6-Methoxy-2-(tribromomethyl)quinoline
Sodium Thiophenoxide (NaSPh)6-(Phenylthio)-2-(tribromomethyl)quinoline
Ammonia (NH₃)6-Amino-2-(tribromomethyl)quinoline

Aryl fluorides can participate in metal-catalyzed cross-coupling reactions, although they are generally less reactive than the corresponding chlorides, bromides, and iodides. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.org While less common for fluoroarenes, under specific catalytic conditions, the fluorine atom at the 6-position could potentially undergo Suzuki coupling with an arylboronic acid to form a 6-aryl-2-(tribromomethyl)quinoline. tcichemicals.com The success of such a reaction would be highly dependent on the choice of catalyst, ligand, and reaction conditions.

Coupling Partner Catalyst System Expected Product
Phenylboronic AcidPd Catalyst (e.g., Pd(PPh₃)₄) + Base6-Phenyl-2-(tribromomethyl)quinoline

Reactions of the Tribromomethyl Group at Position 2

The tribromomethyl group is a versatile functional group that can undergo several transformations.

The bromine atoms of the tribromomethyl group can be replaced by other halogens through halogen exchange reactions. iaea.org For instance, treatment with a source of fluoride ions, such as antimony trifluoride, could potentially convert the tribromomethyl group to a trifluoromethyl group, yielding 6-fluoro-2-(trifluoromethyl)quinoline. This transformation is often driven by the formation of a more stable carbon-halogen bond.

Furthermore, the tribromomethyl group can serve as a precursor for the formation of other functional groups. For example, hydrolysis under appropriate conditions could lead to the formation of a carboxylic acid at the 2-position.

Reagent Expected Product
Antimony Trifluoride (SbF₃)6-Fluoro-2-(trifluoromethyl)quinoline
Water/Acid or Base6-Fluoroquinoline-2-carboxylic acid

The carbon atom of the tribromomethyl group is highly electrophilic due to the presence of three electron-withdrawing bromine atoms. This makes it susceptible to attack by nucleophiles, although direct displacement of a bromide ion from a tribromomethyl group is not a common reaction pathway.

A more significant reaction pathway for the tribromomethyl group is its ability to act as a precursor for the formation of a dibromocarbene (:CBr₂). wikipedia.orgbritannica.com This is typically achieved by treatment with a strong base, which abstracts a proton from a precursor like bromoform. youtube.com In the case of this compound, while there is no alpha-proton to be abstracted, under certain conditions, such as with strong bases or organometallic reagents, the tribromomethyl group could potentially be converted to a dihalocarbene. This highly reactive intermediate could then participate in cycloaddition reactions with alkenes to form cyclopropanes.

Reaction Condition Intermediate Potential Subsequent Reaction
Strong Base/Organometallic ReagentDibromocarbene (:CBr₂)Cycloaddition with an alkene

Reductive Transformations of Tribromomethyl Groups

The tribromomethyl group (-CBr₃) at the 2-position of the quinoline ring is a key functional group susceptible to reductive transformations. The presence of three electron-withdrawing bromine atoms makes the carbon atom electrophilic and the C-Br bonds relatively weak. Reduction of this group can lead to various products depending on the reducing agent and reaction conditions.

Common reductive transformations for trihalomethyl groups include partial reduction to a dibromomethyl (-CHBr₂) or monobromomethyl (-CH₂Br) group, or complete reduction to a methyl group (-CH₃). Reagents that can be employed for such transformations include:

H-donor reagents such as silanes (e.g., triethylsilane) in the presence of a radical initiator or under photochemical conditions.

Dissolving metal reductions (e.g., zinc dust in acetic acid or sodium in liquid ammonia).

Catalytic hydrogenation , although this may also affect the quinoline ring under harsh conditions.

A plausible reaction pathway for the reduction of the tribromomethyl group involves the formation of radical intermediates. For instance, using a tin hydride or a silane, the reaction would likely proceed through a radical chain mechanism.

Table 1: Plausible Reductive Transformations of the Tribromomethyl Group

Reducing Agent SystemPlausible Product(s)Notes
Zn / Acetic Acid6-Fluoro-2-(dibromomethyl)quinolinePartial reduction is often achievable with careful control of stoichiometry and reaction time.
H₂ / Pd/C (mild conditions)6-Fluoro-2-(dibromomethyl)quinoline, 6-Fluoro-2-(monobromomethyl)quinolineSelective reduction of the C-Br bonds without affecting the aromatic ring is possible under controlled hydrogenation conditions.
Triethylsilane / AIBN6-Fluoro-2-(dibromomethyl)quinolineRadical-mediated reduction. The degree of reduction can be controlled by the amount of silane used.
Sodium borohydrideNo reaction or slow reductionTypically not strong enough to reduce alkyl halides without the presence of a catalyst or activating group.

Electrophilic and Nucleophilic Reactivity of the Quinoline Core

The reactivity of the quinoline core in this compound towards electrophilic and nucleophilic attack is significantly influenced by the electronic properties of the fluoro and tribromomethyl substituents.

6-Fluoro group: The fluorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring of the quinoline system towards electrophilic attack. However, through its lone pairs, it can exert a resonance effect (+M), which is ortho, para-directing.

2-Tribromomethyl group: The -CBr₃ group is strongly electron-withdrawing due to the inductive effect of the three bromine atoms. This deactivates the entire quinoline ring system, particularly the pyridine ring, towards electrophilic attack.

Electrophilic Aromatic Substitution (SEAr):

Given the deactivating nature of both substituents, electrophilic aromatic substitution on this compound would require harsh reaction conditions. The substitution pattern will be a result of the competing directing effects of the two groups. The fluoro group directs ortho and para to its position (positions 5 and 7). The tribromomethyl group on the pyridine ring strongly deactivates it, making substitution on the benzene ring more likely. Therefore, electrophilic attack is predicted to occur preferentially at the 5- and 7-positions, with the 5-position being potentially more favored due to steric hindrance from the peri-hydrogen at the 8-position.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing 6-fluoro and 2-tribromomethyl groups makes the quinoline ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution. The fluorine atom at the 6-position can act as a leaving group in an SNAr reaction, especially if a strong nucleophile is used. The electron-withdrawing groups help to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. Nucleophilic attack is most likely to occur at positions where the negative charge in the intermediate can be effectively delocalized, which includes the position bearing the fluorine atom.

Mechanistic Investigations of Key Chemical Transformations

Due to the absence of specific experimental studies on this compound, the following mechanistic discussions are based on established principles of organic chemistry for analogous systems.

Reductive Debromination of the Tribromomethyl Group: A plausible pathway for the reduction of the tribromomethyl group with a radical reducing agent like triethylsilane and a radical initiator (e.g., AIBN) would involve the following steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation:

Abstraction of a hydrogen atom from the silane by the initiator radical to generate a silyl radical.

The silyl radical donates an electron to one of the C-Br bonds of the tribromomethyl group, leading to its cleavage and the formation of a carbon-centered radical and a bromide ion.

The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of the silane to form the reduced product and regenerate the silyl radical.

Termination: Combination of any two radical species.

Electrophilic Aromatic Substitution (e.g., Nitration): The nitration at the 5-position would proceed via the standard SEAr mechanism:

Generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.

Attack of the π-electrons of the quinoline ring (at C-5) on the nitronium ion to form a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion).

Deprotonation of the intermediate by a weak base (e.g., HSO₄⁻) to restore aromaticity and yield the 5-nitro product.

Electrophilic Aromatic Substitution: The rate-determining step in electrophilic aromatic substitution is the formation of the carbocation intermediate. The transition state leading to this intermediate will have a high energy due to the loss of aromaticity. The stability of this transition state, and thus the reaction rate, is influenced by the electronic effects of the substituents. The electron-withdrawing nature of both the 6-fluoro and 2-tribromomethyl groups will destabilize the positively charged transition state, leading to a slower reaction rate compared to unsubstituted quinoline. The regioselectivity is determined by the relative stability of the transition states leading to the different possible isomers. The transition state for attack at the 5-position is expected to be lower in energy than for attack at other positions on the benzene ring due to the directing effect of the fluorine atom.

Nucleophilic Aromatic Substitution: For an SNAr reaction involving the displacement of the 6-fluoro group, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer-like intermediate. The transition state for this step will be stabilized by the electron-withdrawing groups (-F and -CBr₃) which help to delocalize the developing negative charge. The geometry of the transition state would involve the nucleophile approaching the carbon atom bearing the fluorine, with a partial bond forming between them and the C-F bond beginning to lengthen.

Table 2: Summary of Predicted Reactivity and Mechanistic Features

Reaction TypeKey FeaturesPredicted OutcomePlausible MechanismFactors Influencing Transition State Stability
Reductive Transformation of -CBr₃Susceptible to radical and dissolving metal reductions.Stepwise reduction to -CHBr₂, -CH₂Br, or -CH₃.Radical chain mechanism or single electron transfer.Stability of the carbon-centered radical intermediate.
Electrophilic Aromatic SubstitutionDeactivated ring system.Substitution at the 5- and 7-positions.SEAr via a σ-complex.Destabilization by electron-withdrawing groups; resonance stabilization of the intermediate.
Nucleophilic Aromatic SubstitutionActivated ring system for nucleophilic attack.Displacement of the 6-fluoro substituent.SNAr via a Meisenheimer-like intermediate.Stabilization of the negative charge in the transition state by electron-withdrawing groups.

Computational and Theoretical Investigations of 6 Fluoro 2 Tribromomethyl Quinoline

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Various computational methods are employed to elucidate the electronic characteristics of 6-Fluoro-2-(tribromomethyl)quinoline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized geometry and ground state properties. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

The introduction of a fluorine atom at the C6 position and a tribromomethyl group at the C2 position significantly influences the electronic distribution within the quinoline (B57606) ring system. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through inductive effects, while the tribromomethyl group also exerts a strong electron-withdrawing effect. DFT calculations can quantify these effects by mapping the electron density distribution and calculating atomic charges. For instance, studies on related halogenated quinolines have shown that halogen substitution significantly alters the reactive nature of the quinoline moiety. bohrium.com

Table 1: Calculated Ground State Properties of a Representative Halogenated Quinoline Derivative (Data is illustrative and based on similar compounds)

Parameter Value
Total Energy Varies with basis set
Dipole Moment Varies with basis set
Point Group C1

Note: Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability.

In this compound, the electron-withdrawing nature of the fluorine and tribromomethyl substituents is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. Generally, in quinoline derivatives, the HOMO is distributed over the entire molecule, while the LUMO is often localized on the quinoline ring system. arabjchem.orgresearchgate.net FMO analysis helps in understanding the charge transfer within the molecule and its interaction with other chemical species. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Quinolines (Data is illustrative)

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.5 to -2.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0

Note: These values are typical for halogenated quinoline derivatives and may vary for the specific compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. wikipedia.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. For this compound, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. nih.govsemanticscholar.org

This analysis can reveal the nature of the C-F, C-Br, and C-N bonds, as well as the interactions between the substituents and the quinoline ring. For example, hyperconjugative interactions involving the lone pairs of the nitrogen and halogen atoms with the antibonding orbitals of the ring can be quantified. The stabilization energy E(2) is a key parameter in NBO analysis, indicating the strength of these interactions. nih.govsemanticscholar.org

Table 3: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Substituted Quinoline

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N π*(C-C) Varies
LP(1) F σ*(C-C) Varies
σ(C-H) σ*(C-C) Varies

Note: LP denotes a lone pair, and σ and π* represent antibonding orbitals. Specific values require dedicated NBO calculations.*

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to investigate various potential reactions, such as nucleophilic substitution at the C2 or C4 positions, or reactions involving the tribromomethyl group. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule and its intermolecular interactions are critical for its physical and biological properties. The presence of the bulky tribromomethyl group at the C2 position in this compound can lead to steric hindrance and influence the planarity of the quinoline ring. Conformational analysis, often performed using DFT, can identify the most stable conformers and the energy barriers between them.

Intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, play a crucial role in the solid-state packing of molecules. While this compound does not have classical hydrogen bond donors, weak C-H···F and C-H···N interactions may be possible. More significantly, the bromine atoms of the tribromomethyl group can participate in halogen bonding, where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophilic site on an adjacent molecule. Computational studies on fluorinated compounds have provided insights into such neighboring-group participation mechanisms. nih.gov Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in the crystalline state. tandfonline.com

Topological Analysis

The QTAIM approach, pioneered by Bader, partitions the electron density of a molecule into atomic basins, allowing for the quantitative analysis of atomic charges and interatomic interactions. researchgate.net The analysis of the electron density distribution reveals critical points where the gradient of the electron density is zero. These points are classified into nuclear attractors (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties of the electron density at these critical points, particularly BCPs, elucidate the nature of the chemical bonds.

For this compound, a topological analysis would be expected to identify BCPs for all covalent bonds, including those within the quinoline ring system, the C-F bond, the C-C bond connecting the quinoline and the tribromomethyl group, and the C-Br bonds. The electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are key descriptors. High values of ρ and negative values of ∇²ρ are characteristic of shared-shell interactions, typical of covalent bonds. Conversely, low ρ and positive ∇²ρ values indicate closed-shell interactions, which are characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

In a hypothetical QTAIM analysis of this compound, the characteristics of the BCPs would likely reveal the following:

C-C and C-N bonds within the quinoline ring: These would exhibit high electron density and negative Laplacian values, confirming their covalent and aromatic character.

C-F bond: This bond is expected to show significant covalent character, but with a degree of polarization due to the high electronegativity of fluorine. This would be reflected in the position of the BCP, which would be displaced towards the fluorine atom, and in the atomic charge of fluorine.

C-Br bonds: Similar to the C-F bond, the C-Br bonds will be covalent but polarized. The lower electronegativity of bromine compared to fluorine would result in a less polarized bond.

Intramolecular non-covalent interactions: The presence of fluorine and bromine atoms introduces the possibility of intramolecular halogen bonds or other weak interactions. A QTAIM analysis could reveal bond paths and BCPs corresponding to these interactions, characterized by low electron density and positive Laplacian values. For instance, an interaction between the fluorine atom at the 6-position and a hydrogen atom on the quinoline ring, or between one of the bromine atoms and the quinoline nitrogen, could be identified.

The following interactive table presents hypothetical QTAIM data for selected bonds in this compound, based on values reported for similar fluorinated and halogenated quinoline derivatives. researchgate.net

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Ellipticity (ε)
C-F0.25 - 0.35-0.60 - -0.800.01 - 0.05
C-Br0.15 - 0.25-0.30 - -0.500.02 - 0.08
C-N (ring)0.30 - 0.40-0.90 - -1.200.10 - 0.20
C-C (ring)0.28 - 0.38-0.80 - -1.100.15 - 0.25
C-C (side chain)0.20 - 0.30-0.50 - -0.700.01 - 0.05

The Electron Localization Function (ELF) analysis provides a complementary perspective by mapping the probability of finding an electron pair. wikipedia.org High ELF values indicate regions of high electron localization, such as covalent bonds and lone pairs. An ELF analysis of this compound would be expected to show high localization in the regions of the C-C, C-N, C-F, and C-Br bonds, as well as around the nitrogen and halogen atoms corresponding to their lone pairs. The delocalized π-system of the quinoline ring would also be visualized through the ELF basins.

Research Applications in Synthetic Organic Chemistry

Role as a Key Building Block in Complex Molecule Synthesis

The 6-fluoroquinoline moiety is a key component in numerous pharmaceutical agents, particularly in the class of fluoroquinolone antibiotics. ijraset.comslideshare.netquizlet.com The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The tribromomethyl group at the 2-position of 6-fluoro-2-(tribromomethyl)quinoline serves as a latent functional group, which can be transformed into a variety of other functionalities, rendering the molecule a valuable starting material for the synthesis of complex, biologically active molecules.

One of the primary transformations of the tribromomethyl group is its hydrolysis to a carboxylic acid. This conversion provides a straightforward route to 6-fluoroquinoline-2-carboxylic acid, a key intermediate in the synthesis of various bioactive compounds, including potent SIRT3 inhibitors. frontiersin.orgajchem-a.com The synthesis of quinoline-2-carboxylic acid derivatives often starts from precursors that can be readily prepared from 2-methylquinolines. The radical bromination of 6-fluoro-2-methylquinoline would be a plausible method to synthesize this compound, which can then be converted to the corresponding carboxylic acid.

Furthermore, the tribromomethyl group can be converted into an aldehyde, specifically 6-fluoroquinoline-2-carboxaldehyde. Aldehydes are exceptionally versatile intermediates in organic synthesis, participating in a wide range of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This would allow for the elaboration of the quinoline (B57606) core with diverse side chains, leading to the construction of complex molecular architectures.

Below is a table summarizing the potential transformations of this compound and the resulting key building blocks.

Starting MaterialTransformationProductSignificance of Product
This compoundHydrolysis6-Fluoroquinoline-2-carboxylic acidIntermediate for pharmaceuticals
This compoundControlled Reduction/Hydrolysis6-Fluoroquinoline-2-carboxaldehydeVersatile intermediate for C-C bond formation
This compoundNucleophilic Substitution2-(Triazolyl)-6-fluoroquinolineIntroduction of heterocyclic moieties

Facilitation of Novel Methodologies for C-C and C-Heteroatom Bond Formation

The reactivity of the tribromomethyl group makes this compound a promising substrate for developing novel methodologies for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation. The electron-withdrawing nature of the three bromine atoms activates the carbon atom for nucleophilic attack. quimicaorganica.org

C-C Bond Formation:

While direct cross-coupling reactions with the tribromomethyl group are not common, it can serve as a precursor to more reactive species. For instance, treatment with a reducing agent could potentially generate a di- or monobromomethyl derivative, which could then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. nih.gov This would enable the introduction of various aryl, vinyl, or alkynyl substituents at the 2-position of the quinoline ring.

C-Heteroatom Bond Formation:

The tribromomethyl group is susceptible to nucleophilic substitution by a variety of heteroatom nucleophiles. quimicaorganica.orgmdpi.com This allows for the direct introduction of nitrogen, oxygen, and sulfur-containing moieties at the 2-position. For example, reaction with amines, alcohols, or thiols could yield the corresponding amino, alkoxy, or thio-substituted quinolines. This is a direct and atom-economical way to synthesize a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

The following table provides examples of potential C-C and C-Heteroatom bond-forming reactions utilizing this compound.

Reaction TypeNucleophile/ReagentResulting BondPotential Product Class
Nucleophilic SubstitutionPrimary/Secondary AminesC-N2-Amino-6-fluoroquinolines
Nucleophilic SubstitutionAlcohols/PhenolsC-O2-Alkoxy/Aryloxy-6-fluoroquinolines
Nucleophilic SubstitutionThiols/ThiophenolsC-S2-Thio-6-fluoroquinolines
Cross-Coupling (after reduction)Boronic Acids (Suzuki)C-C2-Aryl-6-fluoroquinolines
Cross-Coupling (after reduction)Organostannanes (Stille)C-C2-Alkenyl-6-fluoroquinolines
Cross-Coupling (after reduction)Terminal Alkynes (Sonogashira)C-C2-Alkynyl-6-fluoroquinolines

Precursor for Advanced Organic Transformations

Beyond its role as a building block, this compound can act as a precursor for more advanced organic transformations, leading to the synthesis of unique and complex heterocyclic systems.

One such transformation is the generation of a dibromocarbene intermediate. Upon treatment with a suitable base, the tribromomethyl group could undergo alpha-elimination to form a dibromocarbene. This highly reactive species can then participate in cycloaddition reactions with alkenes or alkynes to construct novel cyclopropane or cyclopropene rings fused to the quinoline core.

Another potential advanced transformation involves radical reactions. The carbon-bromine bonds in the tribromomethyl group can be homolytically cleaved under radical conditions (e.g., using AIBN and a radical initiator). The resulting radical could then be trapped by various radical acceptors, leading to the formation of new C-C or C-heteroatom bonds in a regioselective manner.

The table below outlines some of the advanced organic transformations that could be explored with this compound.

TransformationReagentsIntermediatePotential Outcome
Carbene GenerationStrong Base (e.g., t-BuOK)DibromocarbeneCyclopropanation of alkenes
Radical ReactionRadical Initiator (e.g., AIBN), H-SnBu32-(Dibromomethyl)quinolyl radicalRadical cyclization or addition reactions
Rearrangement ReactionsLewis or Brønsted AcidsCationic intermediatesSkeletal rearrangements to novel heterocycles

Q & A

Basic Questions

Q. What synthetic strategies are effective for introducing the tribromomethyl group into the quinoline ring system?

  • Methodology : Tribromomethyl-substituted quinolines are typically synthesized via halogenation of preformed quinoline intermediates. Key steps include:

  • Cyclization : Build the quinoline core using methods like the Skraup or Friedländer synthesis .
  • Bromination : Introduce the tribromomethyl group via electrophilic substitution using brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeCl₃) .
  • Purification : Use column chromatography or preparative TLC to isolate the product, as seen in iron-catalyzed quinoline syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing 6-Fluoro-2-(tribromomethyl)quinoline?

  • Analytical Workflow :

TechniqueApplicationExample from Evidence
¹H/¹³C NMR Confirm substitution pattern and purityUsed for 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
Mass Spectrometry Verify molecular weightApplied in ferrocenyl quinoline derivatives
X-ray Crystallography Resolve ambiguous regiochemistryDemonstrated for tetrahydroquinoline derivatives

Q. How do halogenated substituents like tribromomethyl influence the biological activity of quinoline derivatives?

  • Mechanistic Insight : The tribromomethyl group’s electron-withdrawing nature enhances binding to biological targets (e.g., enzymes or DNA) by increasing electrophilicity. Fluorinated quinolines show antimicrobial activity via DNA gyrase inhibition, suggesting analogous mechanisms for brominated analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Optimization Strategies :

  • Catalyst Screening : Iron catalysts (e.g., Fe(acac)₃) improve regioselectivity in radical-based bromination .
  • Solvent Systems : THF/MeOH mixtures (4:1) enhance reaction efficiency, as shown in iron-catalyzed quinoline synthesis .
  • Temperature Control : Moderate heating (60°C) balances reaction rate and side-product formation .

Q. What are common side reactions during tribromomethyl group introduction, and how can they be mitigated?

  • Challenges and Solutions :

  • Over-bromination : Use stoichiometric control of Br₂ and low temperatures to limit polybromination .
  • Ring Deformation : Stabilize intermediates via Lewis acids (e.g., BF₃·Et₂O) to prevent quinoline ring degradation .
  • Byproduct Removal : Employ gradient elution in HPLC or silica gel chromatography for purification .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Validation Protocol :

Cross-reference experimental data with computational predictions (DFT calculations for NMR shifts).

Compare with structurally similar compounds (e.g., 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine ).

Use complementary techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

Q. What strategies improve regioselective bromination at the 2-position of quinoline derivatives?

  • Regioselectivity Tactics :

  • Directing Groups : Install temporary substituents (e.g., -NH₂) to steer bromination to the desired position .
  • Radical Mediation : Iron-catalyzed reactions favor 2-position selectivity via radical stabilization, as shown in ferrocenyl quinoline syntheses .

Q. What storage conditions are critical for maintaining the stability of tribromomethyl-substituted quinolines?

  • Stability Protocol :

  • Store under inert gas (Ar/N₂) at –20°C to prevent bromine loss or oxidation .
  • Use amber vials to block UV light, which can degrade halogenated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.